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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent kinase probe SL44,

also known as XO44. It details its mechanism of action, target identification and validation

methodologies, and the key signaling pathways affected by its target kinases. This document is

intended to serve as a valuable resource for researchers and professionals involved in kinase

inhibitor drug discovery and chemical proteomics.

Introduction to SL44 (XO44): A Broad-Spectrum
Covalent Kinase Probe
SL44 (XO44) is a cell-permeable, broad-spectrum covalent kinase probe designed for activity-

based protein profiling (ABPP). It plays a crucial role in identifying and validating kinase targets

within the native cellular environment. The probe consists of a pyrimidine 3-aminopyrazole

group for kinase recognition and a sulfonyl fluoride reactive group. This reactive group forms a

covalent bond with a conserved lysine residue in the ATP-binding site of a wide array of

kinases.[1] This irreversible binding allows for the effective "trapping" and subsequent

identification of kinase targets from complex biological samples.

The utility of XO44 has been significantly enhanced by the development of the CellEKT

(Cellular Endogenous Kinase Targeting) workflow. This optimized chemical proteomics platform

enables the profiling of cellular target engagement of kinase inhibitors across a large portion of

the kinome.[2] The CellEKT workflow, in conjunction with XO44, has demonstrated the ability to
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identify up to 304 kinases in various cell lines, representing a significant portion of the human

kinome.

Target Identification with SL44 (XO44): The CellEKT
Workflow
The identification of kinase targets for SL44 (XO44) is primarily achieved through a competitive

chemical proteomics approach, exemplified by the CellEKT workflow. This method allows for

the profiling of kinase inhibitor interactions in their native cellular context.

The general workflow is as follows:

Cell Treatment: Live cells are first treated with a test compound (e.g., a kinase inhibitor) at

varying concentrations.

Probe Labeling: The cells are then incubated with the SL44 (XO44) probe. The probe will

covalently bind to the lysine in the ATP-binding site of kinases that are not occupied by the

test compound.

Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne handle on the XO44

probe is conjugated to a biotin-azide tag via a copper(I)-catalyzed alkyne-azide cycloaddition

(CuAAC) or "click" reaction.

Affinity Enrichment: The biotin-tagged kinase targets are then enriched from the cell lysate

using streptavidin-coated beads.

Proteomic Analysis: The enriched proteins are digested into peptides and analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the

captured kinases.

By comparing the amount of each kinase captured in the presence and absence of the test

compound, a target engagement profile can be generated, and key metrics such as the half-

maximal inhibitory concentration (IC50) can be determined for a large number of kinases

simultaneously.
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Figure 1: Experimental workflow for SL44 (XO44) target identification.

Quantitative Data: Kinase Target Profile of SL44
(XO44)
SL44 (XO44) has been shown to covalently modify a broad range of kinases across the human

kinome. The number of identified kinases can vary depending on the cell line and the sensitivity

of the proteomic workflow.

Cell Line
Number of Kinases
Identified with XO44

Reference

Jurkat Up to 133 [3]

Various (19 cell lines) 304 (using CellEKT workflow) [2]

Competitive Profiling with Dasatinib
A key application of SL44 (XO44) is the determination of the cellular target engagement of

kinase inhibitors. The following table summarizes the quantitative data from a competitive

profiling experiment with the multi-kinase inhibitor dasatinib in Jurkat cells.
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Target Kinase Dasatinib IC50 (nM)
Primary Signaling
Pathway(s)

ABL1 < 100 MAPK, PI3K/Akt

SRC < 100
Multiple, including MAPK,

PI3K/Akt, JAK/STAT

LCK ~100-300 T-Cell Receptor Signaling

BLK < 100 B-Cell Receptor Signaling

ZAP70 Not significantly affected T-Cell Receptor Signaling

ITK Not significantly affected T-Cell Receptor Signaling

JAK1 Not significantly affected JAK/STAT

MAPK1 (ERK2) Not significantly affected MAPK

AURKB Not significantly affected Cell Cycle

Note: The IC50 values are estimations based on the percentage of inhibition of XO44 labeling

at given dasatinib concentrations as reported in the source literature.[3]

Key Signaling Pathways Targeted by SL44 (XO44)
By targeting a wide array of kinases, SL44 (XO44) can be used to probe numerous critical

cellular signaling pathways. Below are diagrams of some of the major pathways that are

modulated by kinases known to be targeted by XO44.

Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular

processes, including proliferation, differentiation, and survival. Several kinases targeted by

XO44, such as ABL1 and SRC, are known to modulate this pathway.
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Figure 2: Simplified MAPK signaling pathway.
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PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Kinases

such as ABL1 and SRC can influence the activity of this pathway.
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Figure 3: Simplified PI3K/Akt signaling pathway.
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JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling route for a wide variety of cytokines and growth

factors, playing a key role in immunity and development.
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Figure 4: Simplified JAK/STAT signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b15604676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


T-Cell Receptor (TCR) Signaling
TCR signaling is essential for the adaptive immune response. Several kinases involved in this

pathway, such as LCK and ZAP70, are potential targets for XO44.
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Figure 5: Simplified T-Cell Receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b15604676?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
Detailed, step-by-step protocols for the application of SL44 (XO44) in target identification and

validation are often provided in the supplementary information of the primary research articles.

For a comprehensive understanding of the experimental procedures, it is highly recommended

to consult these resources. A generalized protocol for the CellEKT workflow is outlined below.

Materials and Reagents
Cell lines of interest (e.g., Jurkat, MV4-11, HEK293T)

Cell culture medium and supplements

SL44 (XO44) probe (stock solution in DMSO)

Kinase inhibitor of interest (stock solution in DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Biotin-azide tag

Copper(II) sulfate (CuSO4)

Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Streptavidin-coated magnetic beads

Wash buffers (e.g., PBS with detergents)

Urea solution (for on-bead digestion)

Dithiothreitol (DTT)

Iodoacetamide (IAA)
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Trypsin (mass spectrometry grade)

Formic acid

Acetonitrile

Competitive Profiling Protocol
Cell Culture and Treatment:

Culture cells to the desired density (e.g., 1x10^6 cells/mL).

In separate tubes or wells, pre-incubate cells with a serial dilution of the kinase inhibitor or

DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

XO44 Probe Labeling:

Add XO44 probe to each sample to a final concentration of 1 µM.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Cell Lysis:

Harvest the cells by centrifugation.

Wash the cell pellets with cold PBS.

Lyse the cells by adding cold lysis buffer and incubating on ice.

Clarify the lysate by centrifugation to remove cellular debris.

Click Chemistry Reaction:

To the clarified lysate, add biotin-azide, TCEP, TBTA, and CuSO4.

Incubate at room temperature to allow the click reaction to proceed.

Affinity Enrichment:
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Add streptavidin-coated magnetic beads to the lysate and incubate to capture the

biotinylated proteins.

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

On-Bead Digestion:

Resuspend the beads in a urea solution.

Reduce the proteins with DTT and then alkylate with IAA.

Digest the proteins into peptides overnight with trypsin.

LC-MS/MS Analysis:

Separate the peptides by reverse-phase liquid chromatography and analyze by tandem

mass spectrometry.

Acquire data in a data-dependent acquisition mode.

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant).

Search the data against a human proteome database to identify peptides and proteins.

Perform label-free quantification (LFQ) to determine the relative abundance of each

identified kinase in each sample.

Calculate the percentage of inhibition for each kinase at each inhibitor concentration

relative to the vehicle control.

Plot the dose-response curves and determine the IC50 values for the engaged targets.

Conclusion
SL44 (XO44) is a powerful and versatile chemical probe for the identification and validation of

kinase targets in a physiologically relevant context. When coupled with advanced chemical
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proteomics workflows like CellEKT, it provides a high-throughput method for determining the

cellular target engagement and selectivity of kinase inhibitors. The ability to profile hundreds of

kinases simultaneously offers invaluable insights for drug discovery, enabling a deeper

understanding of a compound's mechanism of action and potential off-target effects. This

technical guide provides a foundational understanding of the principles and methodologies

associated with SL44 (XO44), empowering researchers to effectively utilize this tool in their

kinase-focused research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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